2-methyl-N-phenylAlanine
Overview
Description
2-Methyl-N-phenylalanine is an organic compound with the molecular formula C10H13NO2. It is a derivative of phenylalanine, an essential amino acid, where the methyl group is substituted at the second position and the phenyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-N-phenylalanine can be synthesized through several methods. One common approach involves the alkylation of phenylalanine derivatives. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene can yield this compound . Another method involves the N-alkylation of amino acids, where the amino group of phenylalanine is alkylated using methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Methyl-N-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-phenylalanine involves its interaction with various molecular targets and pathways. It acts as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other neurological functions . The compound’s effects are mediated through its conversion to these active neurotransmitters, which then interact with their respective receptors and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound of 2-methyl-N-phenylalanine, with a similar structure but without the methyl substitution.
Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters.
Tryptophan: An essential amino acid with a similar aromatic structure, involved in the synthesis of serotonin.
Uniqueness
This compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The methyl substitution at the second position and the phenyl group attached to the nitrogen atom differentiate it from other similar compounds, influencing its reactivity and interactions in biological systems .
Properties
IUPAC Name |
2-anilino-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,9(12)13)11-8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCYMDCQKGJWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506619 | |
Record name | 2-Methyl-N-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59081-61-7 | |
Record name | 2-Methyl-N-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-N-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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